

# Application Notes: Expansion Microscopy for High-Resolution Neuroglial Imaging

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## Compound of Interest

Compound Name: *neuroglial*

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## Introduction

Expansion Microscopy (ExM) is a powerful imaging technique that enables the visualization of biological specimens at the nanoscale using conventional diffraction-limited microscopes.<sup>[1][2]</sup> The fundamental principle of ExM involves embedding a fixed biological sample into a swellable hydrogel, anchoring key biomolecules to the gel matrix, and then mechanically homogenizing the sample to allow for isotropic physical expansion when dialyzed in water.<sup>[1][3]</sup> <sup>[4]</sup> This physical magnification, typically around 4 to 4.5-fold in linear dimension, effectively increases the spatial separation between fluorescent labels, allowing structures previously smaller than the diffraction limit of light (~250 nm) to be resolved.<sup>[1][5]</sup> The process also renders the tissue transparent, further improving imaging quality.<sup>[3][6]</sup>

## Application for Neuroglial Imaging

The complex and fine morphology of neuroglial cells—such as astrocytes and microglia—has historically presented a significant challenge for conventional light microscopy.<sup>[7]</sup> Many of their delicate processes, which are critical for functions like synaptic modulation, metabolic support, and immune surveillance, are too small to be accurately resolved. ExM provides a transformative solution to this challenge.

By applying ExM to brain tissue, researchers can visualize the intricate three-dimensional architecture of glial cells with unprecedented detail.<sup>[8]</sup> This has profound implications for neuroscience research and drug development:

- **Resolving Fine Processes:** ExM enables the clear visualization of the finest astrocytic and microglial processes, which is essential for understanding their interaction with synapses and blood vessels.<sup>[7][9]</sup> For example, ExM has been used to resolve connexin-43 puncta on astrocytes, providing strong evidence of their functional roles within neural circuits.<sup>[1]</sup>
- **Analyzing Synaptic Interactions:** The technique allows for the precise measurement of the proximity between glial processes and synaptic elements (e.g., pre-synaptic boutons and post-synaptic densities).<sup>[1][9]</sup> This is crucial for studying activity-dependent synapse remodeling and the role of glia in synaptic pruning during development and disease.<sup>[9]</sup>
- **Studying Neuropathology:** In the context of neurodegenerative diseases like Alzheimer's, ExM can be used to examine the relationship between pathological protein aggregates (e.g., amyloid-beta plaques) and the surrounding glial cells.<sup>[5][6]</sup> This can reveal how astrocytes and microglia respond to and potentially contribute to disease progression.
- **Facilitating Large-Volume Imaging:** Because the expanded tissue-hydrogel hybrid is transparent, ExM facilitates high-resolution imaging deep within large tissue volumes, enabling the reconstruction of entire glial cells and their territories within intact neural circuits.<sup>[1][6]</sup>

## Quantitative Data

The success of an ExM experiment often depends on balancing the expansion factor with the retention of fluorescent signal. The duration of enzymatic digestion is a critical parameter that influences both.

**Table 1: Effect of Proteinase K Digestion Time on Expansion and Fluorescence** This table summarizes the inverse relationship between digestion time and fluorescence intensity and the direct relationship between digestion time and the resulting expansion factor, based on studies of reporter-labeled neurons in mouse brain tissue.<sup>[10][11]</sup>

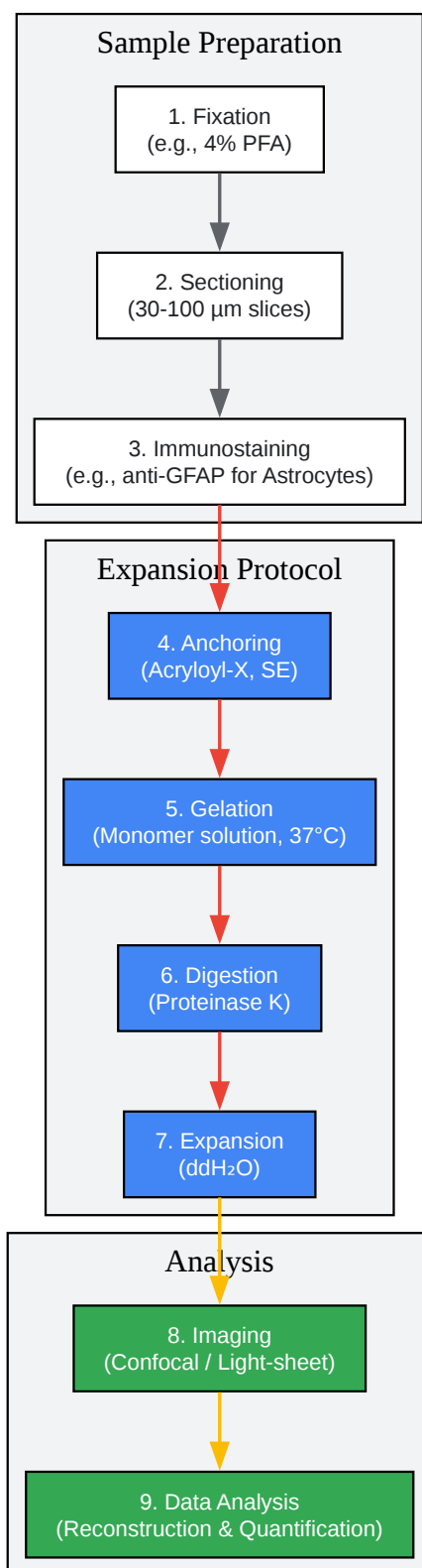
Digestion Time (hours)	Relative Fluorescence Intensity	Micro Expansion Factor (Cell Soma Area)	Key Observation
2	Highest	~2.5x	Significant background fluorescence may remain. <a href="#">[10]</a>
4	High	~2.5x	No significant difference in expansion compared to 2-hr. <a href="#">[10]</a> <a href="#">[11]</a>
8	Moderate	~3.0x	Optimal balance: retains robust fluorescence with a significant increase in expansion. <a href="#">[10]</a> <a href="#">[12]</a>
16 (Overnight)	Lowest	~3.2x	Achieves maximum expansion but with significant loss of fluorescence signal. <a href="#">[10]</a> <a href="#">[11]</a>

Table 2: Typical Expansion Factors and Achieved Resolution in Neuroglial Imaging

Parameter	Typical Value	Source
Linear Expansion Factor	3x - 5x	<a href="#">[13]</a> <a href="#">[14]</a>
Volumetric Expansion	64x - 125x	<a href="#">[1]</a>
Effective Post-ExM Resolution	~60 - 70 nm	<a href="#">[1]</a> <a href="#">[12]</a>
Anisotropy (Distortion in X-Y plane)	~7%	<a href="#">[13]</a> <a href="#">[14]</a>

## Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical protein-retention expansion microscopy (proExM) protocol for neuroglial imaging.



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Caption: General workflow for protein-retention expansion microscopy (proExM) of neuroglia.

# Detailed Experimental Protocol: ProExM for Neuroglial Imaging in Brain Tissue

This protocol is synthesized from established methods for protein-retention expansion microscopy (proExM) in brain tissue.[\[10\]](#)[\[12\]](#)[\[15\]](#) It is optimized for visualizing neuroglia such as astrocytes using markers like Glial Fibrillary Acidic Protein (GFAP).[\[13\]](#)[\[14\]](#)

**CRITICAL:** The timing of gelation and digestion steps is crucial for successful and isotropic expansion.[\[15\]](#) Prepare gelling solution immediately before use and keep it cold to prevent premature polymerization.[\[15\]](#)

## I. Reagents & Solutions

- Fixative: 4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS).
- Cryoprotectant: 30% (w/v) Sucrose in PBS.[\[15\]](#)
- Anchoring Solution: 0.1 mg/mL Acryloyl-X, SE (AcX) in PBS. (Prepare from a 10 mg/mL stock in DMSO).[\[14\]](#)
- Monomer Solution (for Gelation):
  - 8.6% (w/v) Sodium Acrylate (SA)
  - 2.5% (w/v) Acrylamide (AA)
  - 0.15% (w/v) N,N'-Methylenebisacrylamide (BIS)
  - 11.7% (w/v) NaCl
  - in 1X PBS
  - Store at -20°C. Thaw and keep on ice before use.[\[11\]](#)
- Gelation Initiators (Prepare fresh):
  - 10% (w/v) Ammonium Persulfate (APS)

- 10% (v/v) Tetramethylethylenediamine (TEMED)
- Digestion Buffer:
  - 50 mM Tris-HCl (pH 8.0)
  - 1 mM EDTA
  - 0.5% Triton X-100
  - 0.8 M NaCl
- Digestion Enzyme: Proteinase K (ProK), 8 units/mL in Digestion Buffer. (Add immediately before use).[\[15\]](#)[\[16\]](#)
- Blocking Buffer: 5% (v/v) Normal Donkey Serum and 0.3% Triton X-100 in PBS.
- Antibody Dilution Buffer: 1% (w/v) Bovine Serum Albumin (BSA) and 0.1% Triton X-100 in PBS.

## II. Tissue Preparation and Fixation (Day 1)

- Perfuse the animal with ice-cold PBS followed by 4% PFA.
- Post-fix the brain in 4% PFA overnight at 4°C.[\[15\]](#)
- Cryoprotect the brain by incubating in 30% sucrose in PBS at 4°C until it sinks (typically 24-48 hours).[\[15\]](#)
- Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze.
- Section the brain into 30-50  $\mu$ m thick slices using a cryostat or freezing microtome. Store slices in a glycerol-based cryoprotectant solution at -20°C or proceed directly to staining.[\[15\]](#)

## III. Immunostaining (Pre-Expansion Labeling) (Days 2-4)

- Wash free-floating sections three times in PBS for 10 minutes each to remove cryoprotectant.[\[15\]](#)

- Permeabilize and block the sections in Blocking Buffer for 2 hours at room temperature.[14]  
[15]
- Incubate sections with the primary antibody (e.g., rabbit anti-GFAP for astrocytes) diluted in Antibody Dilution Buffer for 48 hours at 4°C with gentle agitation.[14]
- Wash sections three times in PBS with 0.1% Triton X-100 (PBST) for 15 minutes each.
- Incubate with a fluorescently-labeled secondary antibody (e.g., Donkey anti-Rabbit Alexa Fluor 488) diluted in Antibody Dilution Buffer overnight at 4°C.
  - Note: Avoid cyanine dyes (Cy3, Cy5) as they can be degraded during polymerization. Use compatible dyes like Alexa Fluor 488, 546, or ATTO 647N.[15]
- Wash sections three times in PBS for 15 minutes each.

## IV. Anchoring (Day 5)

- Incubate the immunostained sections in the Anchoring Solution (0.1 mg/mL AcX) overnight at room temperature with gentle shaking.[13][14] This step covalently links proteins to the hydrogel backbone.[2][5]

## V. Gelation (Day 6)

- Wash the sections twice in PBS for 30 minutes each to remove excess AcX.
- Prepare the Gelling Solution on ice. For 1 mL of Monomer Solution, add 10 µL of 10% TEMED and 10 µL of 10% APS. Mix well and use immediately.
- Create a gelation chamber: place two coverslips on a glass slide to act as spacers, with the tissue section placed in PBS between them.
- Remove the PBS and add the chilled Gelling Solution, covering the tissue section. Place another coverslip on top to create a sealed chamber.
- Incubate the chamber in a humidified incubator at 37°C for 2 hours to allow the gel to polymerize.[16]



## VI. Digestion (Day 6-7)

- Carefully disassemble the gelation chamber. Using a scalpel, trim away the excess gel surrounding the tissue.<sup>[15]</sup>
- Place the gel-embedded tissue into a microcentrifuge tube containing freshly prepared Digestion Buffer with 8 units/mL Proteinase K.
- Incubate at room temperature overnight (~16 hours) with gentle agitation.<sup>[15]</sup> For a different balance of expansion vs. signal, this step can be adjusted (see Table 1).<sup>[10][12]</sup> This step homogenizes the tissue, allowing for even expansion.<sup>[1][2]</sup>

## VII. Expansion and Imaging (Day 7)

- After digestion, carefully transfer the gel to a larger container (e.g., a 6-well plate or petri dish).
- Wash the gel three times in PBS for 10 minutes each to remove digestion buffer components.<sup>[15]</sup>
- Expand the sample by incubating it in an excess volume of distilled, deionized water (ddH<sub>2</sub>O). Replace the ddH<sub>2</sub>O every 20-30 minutes for 3-5 washes, or until the gel no longer increases in size.<sup>[13][15]</sup> The gel is extremely fragile in its expanded state; handle with care using a wide-bore pipette or a soft paintbrush.<sup>[15]</sup>
- For imaging, the expanded gel can be placed in a glass-bottom imaging dish. To prevent movement, the gel can be immobilized in low-melt agarose or placed on a poly-L-lysine coated surface.<sup>[3][11]</sup>
- Image the expanded sample using a confocal or light-sheet microscope equipped with objectives suitable for the expanded sample size.

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